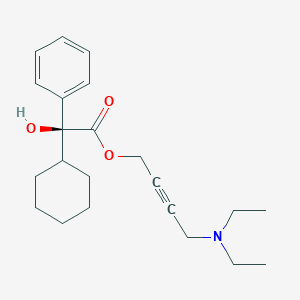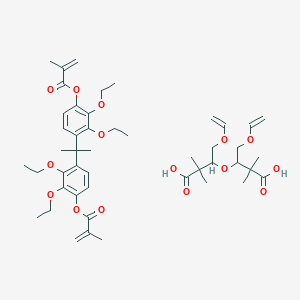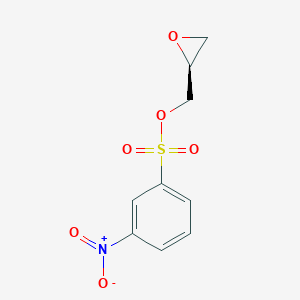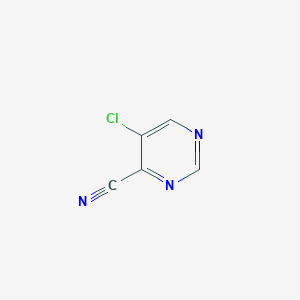
Acide 2-(3-(tert-butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a dipeptide mimetic, often synthesized for its potential use in medicinal chemistry and organic synthesis. It has been studied for its unique structure and potential as a building block in various chemical reactions.
Synthesis Analysis
- A practical synthesis method for a similar dipeptide mimetic was developed by Lauffer and Mullican (2002), demonstrating the regioselective functionalization of its molecular structure (Lauffer & Mullican, 2002).
- Chui et al. (2004) synthesized related acetic acids from 2-aminopyridines, showing the potential for various synthetic routes for such compounds (Chui et al., 2004).
Molecular Structure Analysis
- Studies like those by Dasgupta et al. (2007) and Kumar & Meena (2003) have characterized similar structures, providing insights into their molecular conformations and stability (Dasgupta et al., 2007); (Kumar & Meena, 2003).
Chemical Reactions and Properties
- The synthesis of similar compounds often involves reactions like Michael addition, as demonstrated by Alizadeh & Rezvanian (2012) (Alizadeh & Rezvanian, 2012).
- Groth & Meldal (2001) presented synthesis routes for similar compounds, highlighting their potential in forming peptide isosteres (Groth & Meldal, 2001).
Physical Properties Analysis
- The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are often studied through X-Ray diffraction and NMR spectroscopy, as seen in the work of Prakash et al. (2008) (Prakash et al., 2008).
Chemical Properties Analysis
- The chemical properties, such as reactivity, stability under various conditions, and interaction with other chemicals, are central to understanding the utility of such compounds. Studies like those by Petz et al. (2019) provide insights into these aspects (Petz et al., 2019).
Applications De Recherche Scientifique
Synthèse de dipeptides
Ce composé est utilisé dans la synthèse de dipeptides . Le groupe tert-butoxycarbonyle (Boc) protège l'acide aminé pendant le processus de synthèse. Le réactif de couplage distinctif N,N'-diéthylène-N''-2-chloroéthyl thiophosphoramide améliore la formation d'amide dans les Boc-AAIL sans l'ajout d'une base, donnant les dipeptides avec des rendements satisfaisants en 15 minutes .
Préparation de liquides ioniques d'acides aminés (AAIL)
Le composé est utilisé dans la préparation de liquides ioniques à température ambiante dérivés d'acides aminés protégés par tert-butoxycarbonyle disponibles dans le commerce (Boc-AAIL) . Ces liquides ioniques ont été largement utilisés dans la synthèse peptidique comme support de synthèse, réactif de clivage et solvants .
Synthèse organique
Le composé peut être utilisé comme réactifs et milieux réactionnels efficaces en synthèse organique lorsque sa chaîne latérale réactive et son N-terminus sont protégés chimiquement .
Développement de nouveaux liquides ioniques à température ambiante (RTIL)
Le composé est utilisé dans le développement de nouveaux RTIL consistant en le cation 1-éthyl-3-méthylimidazolium ([emim]) et les anions de 20 acides aminés protégés par tert-butoxycarbonyle (Boc) disponibles dans le commerce <svg class="icon
Safety and Hazards
While specific safety and hazards information for this compound is not available in the retrieved papers, general precautions should be taken when handling it. This includes avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
Mécanisme D'action
Target of Action
It’s known that boc-protected amino acids are often used in peptide synthesis . They are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides, which are crucial components of proteins. The synthesis process involves a series of reactions, including the formation of a phosphonium intermediate and acyloxyphosphonium from the protected amino acid anion .
Pharmacokinetics
It’s known that boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These properties may influence the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is the formation of dipeptides . Dipeptides are essential building blocks in the formation of proteins, which play a crucial role in various biological functions.
Action Environment
The environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s miscibility in various solvents suggests that the solvent used can impact the efficiency of the dipeptide synthesis process . Furthermore, the reaction is carried out at room temperature, indicating that temperature is a critical factor in the compound’s action .
Propriétés
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBMLDXQOFMMED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576574 |
Source


|
| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116339-45-8 |
Source


|
| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)